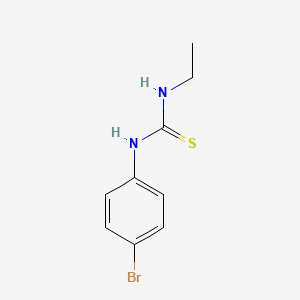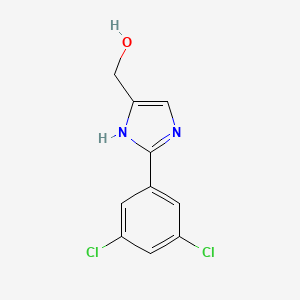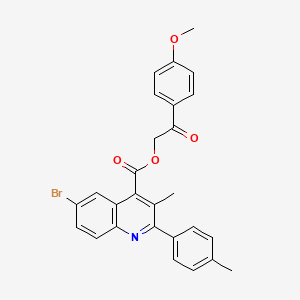
1-(4-Bromophenyl)-3-ethylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-3-ethylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a bromophenyl group attached to the nitrogen atom of the thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Bromophenyl)-3-ethylthiourea can be synthesized through several methods. One common approach involves the reaction of 4-bromoaniline with ethyl isothiocyanate. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and is carried out under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromophenyl)-3-ethylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form the corresponding sulfonyl derivative.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: The major product is the sulfonyl derivative of this compound.
Reduction: The major product is 1-(4-Phenyl)-3-ethylthiourea.
Substitution: The major products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-3-ethylthiourea involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the biosynthesis of certain bacterial lipids, thereby exerting its antimicrobial effects. Additionally, its anticancer activity is thought to be due to its ability to interfere with the cell cycle and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorophenyl)-3-ethylthiourea: Similar in structure but with a chlorine atom instead of bromine.
1-(4-Methylphenyl)-3-ethylthiourea: Contains a methyl group instead of bromine.
1-(4-Fluorophenyl)-3-ethylthiourea: Contains a fluorine atom instead of bromine.
Uniqueness
1-(4-Bromophenyl)-3-ethylthiourea is unique due to the presence of the bromine atom, which imparts specific electronic and steric properties to the molecule. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
61449-57-8 |
|---|---|
Fórmula molecular |
C9H11BrN2S |
Peso molecular |
259.17 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-3-ethylthiourea |
InChI |
InChI=1S/C9H11BrN2S/c1-2-11-9(13)12-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H2,11,12,13) |
Clave InChI |
QFHYYURUMNLDOY-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=S)NC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,3-dichlorophenoxy)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide](/img/structure/B12043213.png)



![2-Ethoxy-4-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-A]azepin-2(5H)-ylidene)methyl]phenyl propionate](/img/structure/B12043230.png)
![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12043235.png)
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043236.png)
![3,6-Dimethyl-1-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12043240.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12043249.png)


![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12043259.png)


